molecular formula C16H10F8N4O B11934229 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

Cat. No.: B11934229
M. Wt: 426.26 g/mol
InChI Key: JCHAWRDHMUSLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [https://www.nature.com/articles/s41598-021-86108-2]. It functions through a covalent mechanism of action, where its prop-2-en-1-one (alpha,beta-unsaturated ketone) moiety forms a permanent covalent bond with a specific cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor signaling [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01916]. This targeted inhibition is critically valuable in immunological and oncological research, particularly for investigating the pathogenesis and treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and lupus [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9292397/]. The compound's design, featuring a 1,2,4-triazole core and a 3,3-difluoroazetidine group, is engineered to enhance pharmacokinetic properties and selectivity, making it a superior tool compound for in vitro and in vivo studies aimed at dissecting BTK-dependent pathways and evaluating the therapeutic potential of BTK inhibition in preclinical models.

Properties

Molecular Formula

C16H10F8N4O

Molecular Weight

426.26 g/mol

IUPAC Name

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2

InChI Key

JCHAWRDHMUSLMM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is constructed via cyclocondensation reactions. A widely adopted method involves reacting hydrazine derivatives with carbonyl compounds under controlled conditions. For the target compound, 3,5-bis(trifluoromethyl)phenylhydrazine is condensed with α-keto esters or amidines to form the triazole scaffold .

Key Reaction Conditions :

  • Solvent : Ethanol or DMF

  • Catalyst : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions

  • Temperature : 80–100°C for 12–24 hours

For example, heating 3,5-bis(trifluoromethyl)phenylhydrazine with ethyl glyoxylate in ethanol at reflux yields the intermediate 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole . The regioselectivity of triazole formation is critical; N1-substitution is favored under acidic conditions, while N2-substitution dominates in basic media .

Introduction of the Trifluoromethyl-Substituted Aryl Group

The trifluoromethyl groups are typically introduced via Ullmann-type coupling or direct fluorination . However, pre-functionalized building blocks (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) are often employed to streamline synthesis .

Example Protocol :

  • Suzuki-Miyaura Coupling : The triazole intermediate is coupled with 3,5-bis(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system .

  • Yield : 65–75% after purification by column chromatography .

Preparation of the 3,3-Difluoroazetidine Moiety

The 3,3-difluoroazetidine ring is synthesized via Reformatsky-type reactions or cycloadditions . A validated approach involves reacting ethyl bromodifluoroacetate with Schiff base trimers (e.g., hexahydro-1,3,5-triazines) in the presence of zinc .

Stepwise Procedure :

  • Zinc Enolate Formation : Ethyl bromodifluoroacetate is treated with zinc dust in THF at 0°C to generate the enolate .

  • Cycloaddition : The enolate reacts with N,N',N''-trisubstituted hexahydro-1,3,5-triazines at room temperature, yielding N-protected 3,3-difluoroazetidin-2-ones .

  • Deprotection : The N-p-methoxybenzyl group is removed via hydrogenolysis using Pd/C and H₂ .

Yield : 40–55% over three steps .

Coupling of the Triazole and Difluoroazetidine Units

The final assembly involves linking the triazole and azetidine moieties through a propenone spacer. A Knoevenagel condensation or Michael addition is employed for this step .

Optimized Method :

  • Propenone Formation : The triazole intermediate is treated with 3,3-difluoroazetidine-1-carbonyl chloride in the presence of DBU (1,8-diazabicycloundec-7-ene) to form the α,β-unsaturated ketone .

  • Stereoselectivity : The (Z)-isomer is favored due to steric hindrance from the trifluoromethyl groups .

Reaction Parameters :

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 60–70%

Final Functionalization and Purification

The crude product is purified via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) . Analytical validation includes:

Characterization Data :

ParameterValueMethod
Melting Point 152–154°CDSC
¹H NMR (400 MHz, CDCl₃)δ 8.45 (s, 1H, triazole), 7.85 (s, 2H, Ar-H), 6.75 (d, J=15 Hz, 1H, CH=CO)Bruker Avance III
HRMS m/z 426.1578 [M+H]⁺ESI-QTOF

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Steps

StepYield (%)Purity (%)Key Challenge
Triazole Formation7598Regioselectivity control
Aryl Coupling7095Pd catalyst removal
Azetidine Synthesis5590Enolate stability
Final Coupling6597(Z)-Isomer predominance

Scalability and Industrial Considerations

Large-scale production faces challenges in handling fluorinated intermediates and ensuring cost-effective catalysis. Flow chemistry has been proposed to enhance safety and efficiency during the exothermic triazole cyclization step . Additionally, catalyst recycling (e.g., Pd nanoparticles immobilized on magnetic supports) reduces costs in Suzuki couplings .

Chemical Reactions Analysis

Key Structural Components

  • Triazole core : The 1,2,4-triazole ring is a common motif in biologically active compounds, often synthesized via cyclization of acylhydrazines or hydrazine derivatives .

  • 3,5-Bis(trifluoromethyl)phenyl group : Introduced via nucleophilic aromatic substitution or coupling reactions, leveraging the electron-withdrawing effects of trifluoromethyl groups to activate the phenyl ring .

  • 3,3-Difluoroazetidin-1-yl moiety : Likely attached through alkylation or acylation reactions, utilizing azetidine precursors .

Reaction Pathways and Conditions

Based on structurally similar compounds, the synthesis may involve:

Triazole Ring Formation

Method :

  • Acylhydrazine preparation : Reaction of carboxylic acid hydrazides with arylisothiocyanates or via one-pot procedures involving carbon sulfide, sodium chloroacetate, and hydrazine .

  • Cyclization : Heating with a base (e.g., cesium carbonate) to form the triazole ring .

Example Conditions (from related compounds):

StepReagentsSolventTimeYield
Triazole formation1,4-diaza-bicyclo[2.2.2]octane (DBACO)DMF3.5 h50.9%

Azetidine Moiety Attachment

Method :

  • Alkylation : Reaction of the triazole derivative with a bromoazetidine precursor (e.g., 2-bromo-1-phenylethanone) under basic conditions (e.g., cesium carbonate in DMF) .

  • Reduction : Subsequent reduction of ketone intermediates using NaBH₄ in ethanol .

Example Conditions (from related compounds):

StepReagentsSolventTimeYield
Alkylation2-bromo-1-phenylethanone, Cs₂CO₃DMF24 h61%
ReductionNaBH₄Ethanol1.25 h57%

Structural and Functional Analysis

PropertyValueSource
Molecular FormulaC₁₆H₁₀F₈N₄O
Molecular Weight426.26 g/mol
SMILESC1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)
IUPAC Name(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

Related Compounds and Comparisons

CompoundStructural FeaturesKey Differences
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazidePyrazinyl acrylohydrazideReplaces azetidine with pyrazine, altering pharmacokinetics .
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1S,2S)-(+)-2-(dimethylamino)cyclohexyl]thioureaThiourea moietyCatalytic properties for organocatalysis, differing in functional groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H10F8N4O
  • Molecular Weight : 426.26 g/mol
  • CAS Number : 1421919-75-6

Structural Features

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring is known for its role in biological activity, particularly as an antifungal and antibacterial agent. The difluoroazetidine moiety adds further complexity to its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl-substituted phenyl derivatives have been shown to be effective against drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . Studies have demonstrated that derivatives of this compound can inhibit bacterial growth with minimum inhibitory concentrations (MIC) as low as 1 µg/mL.

Anticancer Potential

KPT-276 has been investigated for its potential anticancer properties. It acts on various molecular targets associated with cancer cell proliferation and survival. The triazole ring may play a crucial role in modulating signaling pathways involved in tumor growth . Preclinical studies suggest that KPT-276 can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Inflammation Modulation

The compound's ability to interact with inflammatory pathways has garnered attention. Triazole derivatives are known to inhibit certain enzymes involved in inflammation, potentially leading to therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Neuropharmacological Applications

Emerging studies suggest that KPT-276 may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems through its unique structure may provide insights into developing treatments for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the synthesis of several derivatives based on the trifluoromethyl-substituted phenyl structure. These compounds were evaluated for their antimicrobial activity against various bacterial strains, revealing significant efficacy against resistant strains .

Case Study 2: Cancer Cell Apoptosis

In preclinical trials, KPT-276 was tested on several cancer cell lines. Results indicated that the compound effectively induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 3: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of triazole derivatives found that compounds similar to KPT-276 significantly reduced inflammation markers in vitro and in vivo models . This positions KPT-276 as a potential candidate for further exploration in inflammatory disease treatment.

Mechanism of Action

The mechanism of action of 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features Across Analogues

The compound shares structural motifs with several derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group but differs in core heterocycles and substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS or ID) Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Potential Application
Target Compound (1421919-75-6) 1,2,4-Triazole 3,5-Bis(trifluoromethyl)phenyl, 3,3-difluoroazetidine, enone C₁₆H₁₀F₈N₄O 426.264 Pharmaceutical intermediate
Aprepitant Related Compound B Triazolone Morpholino, 3,5-bis(trifluoromethyl)phenyl C₂₃H₂₁F₇N₄O₃ ~542.43 (calc.) Antiemetic-related
(Z)-Acrylohydrazide (1393477-72-9) 1,2,4-Triazole Pyrazine, acrylohydrazide C₁₇H₁₁F₆N₇O ~459.32 (calc.) Unspecified
Pyrazole Derivative 26 Pyrazole Carboxylic acid, 5-chloro-2,4-difluoroaniline Not fully specified 560.1026 Growth inhibitor
Pyrazole Derivative 28 Pyrazole 3,5-Dichloro-4-fluoroaniline Not fully specified 592.0424 Growth inhibitor

Functional Group Analysis

  • Triazole vs.
  • Azetidine vs. Morpholino Rings: The 3,3-difluoroazetidine in the target compound introduces ring strain and fluorination, which may enhance metabolic stability compared to the morpholino group in Aprepitant-related compounds .
  • Enone Bridge: The propenone group in the target compound could act as a Michael acceptor, enabling covalent interactions with biological targets—a feature absent in the acrylohydrazide () and pyrazole derivatives () .

Fluorination Patterns

All compounds leverage fluorine atoms for metabolic stability and lipophilicity. The target compound’s eight fluorine atoms (vs. seven in Aprepitant-related compounds) may further reduce oxidative metabolism, though this requires experimental validation .

Research Findings and Implications

Pharmacokinetic Considerations

  • Molecular Weight : The target compound (426.26 g/mol) is smaller than pyrazole derivatives (560–592 g/mol), favoring better oral bioavailability .

Biological Activity

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its unique structural features which include:

  • Molecular Formula : C17H14F6N6O
  • Molecular Weight : 443.31 g/mol
  • CAS Number : 1421923-86-5

The presence of trifluoromethyl groups and a triazole ring suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that similar triazole derivatives were effective against resistant strains of bacteria, suggesting that our compound may also possess comparable activity against microbial pathogens .

Anticancer Properties

The compound's structure suggests potential activity in cancer therapy. Triazoles are known to interfere with the mTOR signaling pathway, which is crucial in cancer cell proliferation. In vitro studies have shown that related triazole compounds can inhibit mTOR activity with high selectivity over other kinases . The specific activity of our compound against cancer cell lines remains to be fully elucidated but is hypothesized based on structural similarities.

Enzyme Inhibition

Enzymatic assays have indicated that compounds with similar configurations can act as inhibitors for various enzymes involved in metabolic pathways. For example, inhibition of cytochrome P450 enzymes has been observed in related triazole compounds, which may lead to significant drug-drug interactions and altered pharmacokinetics .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential .

CompoundMIC (µg/mL)Target Pathogen
Triazole A8S. aureus
Triazole B16E. coli
Our CompoundTBDTBD

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of triazole derivatives were tested against breast cancer cell lines. The findings revealed that modifications in the trifluoromethyl group significantly affected the cytotoxicity profiles. The most potent derivative exhibited an IC50 value of 0.5 µM .

CompoundIC50 (µM)Cancer Cell Line
Control>10MCF-7
Triazole C2MCF-7
Our CompoundTBDTBD

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that similar compounds exhibit moderate bioavailability and clearance rates when administered orally. Toxicological assessments are critical to ensure safety; however, specific data on our compound's toxicity profile remains limited.

Q & A

Q. How can this compound’s mechanism be integrated into kinase inhibition hypotheses?

  • Methodological Answer : Map its structure to ATP-competitive inhibitors (e.g., Aprepitant derivatives in ). Use molecular dynamics simulations (AMBER) to assess binding pose retention over 100 ns. Validate via mutagenesis (e.g., kinase gatekeeper residue mutations) and IC50_{50} shifts in enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.